molecular formula C22H18FN3O3S B12363116 Neuraminidase-IN-18

Neuraminidase-IN-18

Cat. No.: B12363116
M. Wt: 423.5 g/mol
InChI Key: FPTSQAMAPLJDSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neuraminidase-IN-18 is a potent inhibitor of the neuraminidase enzyme, which plays a crucial role in the life cycle of influenza viruses By inhibiting this enzyme, this compound prevents the release of new viral particles from infected cells, thereby limiting the spread of the virus within the host

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Neuraminidase-IN-18 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The general procedure includes:

    Formation of the Core Structure: This step involves the construction of the core scaffold of this compound through a series of organic reactions, such as cyclization or condensation reactions.

    Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity. This may involve reactions such as alkylation, acylation, or halogenation.

    Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain this compound in its pure form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated synthesis and purification systems to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions: Neuraminidase-IN-18 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Neuraminidase-IN-18 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.

    Biology: Investigated for its effects on viral replication and host-pathogen interactions.

    Medicine: Explored as a potential antiviral drug for the treatment of influenza and other viral infections.

    Industry: Utilized in the development of diagnostic assays and antiviral formulations.

Mechanism of Action

Neuraminidase-IN-18 exerts its effects by binding to the active site of the neuraminidase enzyme, thereby blocking its catalytic activity. This inhibition prevents the cleavage of sialic acid residues on the surface of host cells, which is essential for the release of new viral particles. By halting this process, this compound effectively reduces viral spread and infection.

Comparison with Similar Compounds

    Oseltamivir: Another neuraminidase inhibitor used to treat influenza.

    Zanamivir: A neuraminidase inhibitor with a similar mechanism of action.

    Peramivir: An intravenous neuraminidase inhibitor for severe influenza cases.

Uniqueness of Neuraminidase-IN-18: this compound stands out due to its higher potency and specificity for the neuraminidase enzyme. It also exhibits a broader spectrum of activity against various influenza strains, making it a promising candidate for antiviral therapy.

Properties

Molecular Formula

C22H18FN3O3S

Molecular Weight

423.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[[5-(naphthalen-2-yloxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H18FN3O3S/c23-18-8-5-15(6-9-18)12-24-20(27)14-30-22-26-25-21(29-22)13-28-19-10-7-16-3-1-2-4-17(16)11-19/h1-11H,12-14H2,(H,24,27)

InChI Key

FPTSQAMAPLJDSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC3=NN=C(O3)SCC(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.